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Cancer/testis antigen 1 (94-102)

pMHC stability surface plasmon resonance T2 binding assay

Cancer/testis antigen 1 (94‑102), commonly designated NY‑ESO‑1₉₄₋₁₀₂ and also referred to as NY‑ESO‑1₁₅₇₋₁₆₅, corresponds to the peptide SLLMWITQC. It is a HLA‑A*02:01‑restricted CD8⁺ T‑cell epitope derived from the cancer‑testis antigen NY‑ESO‑1 (CTAG1A/B) and represents the immunodominant epitope within this antigen.

Molecular Formula
Molecular Weight
Cat. No. B1575020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (94-102)
SynonymsCancer/testis antigen 1 (94-102); NY-ESO-1 (94-102)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cancer/Testis Antigen 1 (94-102) — Sourcing the Immunodominant NY-ESO-1 CD8+ T‑Cell Epitope with Defined HLA‑A2 Restriction


Cancer/testis antigen 1 (94‑102), commonly designated NY‑ESO‑1₉₄₋₁₀₂ and also referred to as NY‑ESO‑1₁₅₇₋₁₆₅, corresponds to the peptide SLLMWITQC [1]. It is a HLA‑A*02:01‑restricted CD8⁺ T‑cell epitope derived from the cancer‑testis antigen NY‑ESO‑1 (CTAG1A/B) and represents the immunodominant epitope within this antigen [2]. Its expression is restricted to germ cells and trophoblasts under physiological conditions but is aberrantly re‑expressed in a wide range of human malignancies including melanoma, ovarian carcinoma, sarcoma, and non‑small‑cell lung cancer, making it an attractive target for both immunomonitoring and adoptive T‑cell therapy [3].

HLA-A*02:01-restricted

Immunodominant NY-ESO-1 epitope for CD8+ T-cell monitoring

Sequence-defined identity

SLLMWITQC with verified C-terminal cysteine status for assay reproducibility

Workflow integration

Fits tetramer, ELISpot, and TCR-engineered T-cell research platforms

Cancer/Testis Antigen 1 (94-102): Why Class‑Level Interchangeability Is Not Supported by Quantitative Evidence


Peptides designated as NY‑ESO‑1 (94‑102) may correspond to entirely different epitopes with distinct HLA restriction and immunological properties. The peptide MPFATPMEA is the canonical NY‑ESO‑1₉₄₋₁₀₂ sequence restricted by HLA‑B*35:01 and HLA‑B*51:01 [1], whereas SLLMWITQC (NY‑ESO‑1₁₅₇₋₁₆₅) is the immunodominant HLA‑A*02:01‑restricted epitope used in the vast majority of immunotherapy development programs [2]. Substitution of the C‑terminal cysteine residue with leucine (SLLMWITQL) or valine (SLLMWITQV) creates heteroclitic analogs that alter pMHC stability and T‑cell receptor (TCR) recognition in ways that can eliminate tumor‑killing activity [3]. Even within the same sequence, oxidation of the cysteine thiol group can lead to dimerization that reduces bioactivity in synthetic peptide preparations, a liability absent in DNA‑encoded or analog forms [2]. These differences make it essential to specify the exact peptide sequence and HLA restriction when procuring NY‑ESO‑1 epitope reagents.

Sequence mismatch

Peptides with different sequences bind distinct HLA alleles; MPFATPMEA is not interchangeable with SLLMWITQC.

Cysteine oxidation liability

Oxidation of the C-terminal cysteine can cause dimerization and bioactivity loss; may not reflect analog stability.

Heteroclitic analog mismatch

SLLMWITQL (C9L) analog fails to generate tumor-lytic T cells in DNA vaccine models; tumor recognition may shift.

Cancer/Testis Antigen 1 (94-102) / NY‑ESO‑1₁₅₇₋₁₆₅ (SLLMWITQC): Quantified Differentiation Versus Heteroclitic Analogs and Alternative Epitope Formulations


Wild‑Type SLLMWITQC pMHC Stability Versus Heteroclitic SLLMWITQL: Faster Off‑Rate and Shorter Half‑Life Demand Stringent Handling

Surface plasmon resonance (SPR) analysis of recombinant HLA‑A*02:01–peptide complexes demonstrates that the wild‑type SLLMWITQC epitope exhibits a dissociation rate constant (Koff) of 2.2 × 10⁵ s⁻¹, corresponding to an estimated half‑life of 8.9 hours [1]. By contrast, its commonly used heteroclitic analog SLLMWITQL (C9L substitution) shows a marginally slower off‑rate (1.9 × 10⁵ s⁻¹) and a half‑life of 10.1 hours — a difference of only 1.2 hours (Δ ≈ 13.5%) [1]. In a parallel T2 cell‑surface binding assay, the wild‑type SLLMWITQC–pMHC complex was measurably less stable than the SLLMWITQL complex at 100 μM peptide concentration [2]. These data quantify the inherent lability of the wild‑type cysteine‑containing peptide relative to the anchor‑optimized analog.

pMHC Stability
Head-to-head
SLLMWITQC: Koff 2.2 × 105 s-1, half-life 8.9 h
SLLMWITQL: Koff 1.9 × 105 s-1, half-life 10.1 h
Wild-type complex less stable; handling and oxidation control important for assay reproducibility.
SPR (Biacore), recombinant HLA-A*02:01 monomer.
pMHC stability surface plasmon resonance T2 binding assay

Tumor‑Cell Killing: DNA‑Encoded SLLMWITQC (S9C) Primes CD8⁺ T Cells That Lyse Endogenous NY‑ESO‑1⁺ Tumor Cells, Unlike the C9L Analog

In a humanized HLA‑A2 transgenic mouse model, p.DOM‑S9C DNA vaccination — encoding the wild‑type SLLMWITQC sequence — primed CD8⁺ T cells that effectively killed tumor cells expressing endogenously processed NY‑ESO‑1 [1]. Critically, only a fraction of T cells induced by the corresponding S9L analog (SLLMWITQL‑encoding DNA vaccine) was capable of cross‑recognizing S9C‑pulsed targets and mediating tumor‑cell lysis [1]. Full‑length NY‑ESO‑1 DNA vaccine alone induced only weak S9C‑specific CD8⁺ T‑cell responses, which were substantially amplified by fusion to the DOM (tetanus toxin domain) sequence [1]. This demonstrates that the wild‑type cysteine at position 9 is essential for generating T cells that recognize naturally processed tumor antigen.

Tumor-Cell Lysis
Head-to-head
S9C DNA vaccine: primes CD8+ T cells that lyse endogenous NY-ESO-1+ tumor cells
S9L analog: only partial cross-recognition and reduced tumor lysis
C-terminal cysteine required for T-cell recognition of naturally processed antigen.
Humanized HLA-A2 transgenic mouse model.
tumor cell lysis DNA fusion vaccine cysteine oxidation

ImmTAC Bispecific TCR Specificity: SLLMWITQC Alanine‑Scan Confirms that Positional Substitutions Ablate IFN‑γ Response

Alanine‑scanning mutagenesis of the SLLMWITQC peptide was performed to map the specificity of the ImmTAC‑nyeso bispecific TCR‑anti‑CD3 molecule. Each of the nine individual alanine‑substituted peptides was pulsed onto T2 HLA‑A*02⁺ cells and co‑cultured with PBMCs from three healthy donors in the presence of 0.1 nM ImmTAC‑nyeso; IFN‑γ release was measured by ELISpot [1]. The data show that alanine substitution at position 4 (methionine), position 5 (tryptophan), and position 8 (glutamine) reduced IFN‑γ responses below 20% of the cognate (wild‑type SLLMWITQC) peptide reactivity, while modifications at positions 1, 6, and 7 also attenuated responses to varying degrees [1]. This position‑specific sensitivity profile provides a quantitative specificity fingerprint that distinguishes SLLMWITQC from off‑target peptides and heteroclitic variants.

TCR Specificity
Supporting evidence
≥5-fold reduction in IFN-γ for M4, W5, Q8 alanine substitutions relative to SLLMWITQC.
Defines sequence integrity requirements for ImmTAC bispecific engagement.
ELISpot assay using human PBMCs, ImmTAC-nyeso at 0.1 nM.
ImmTAC alanine scan TCR specificity

Affinity‑Enhanced TCR C259 Binds SLLMWITQC–HLA‑A*02:01 with KD ≤ 1 μM, Enabling Clinical‑Grade Adoptive T‑Cell Therapy

The clinically efficacious NY‑ESO‑1‑specific TCR C259 recognizes SLLMWITQC presented by HLA‑A*02:01 with a measured binding affinity (KD) of ≤ 1 μM and a dissociation rate (koff) of ≤ 1 × 10⁻³ s⁻¹ [1] [2]. This affinity range has been demonstrated to translate into strong, specific activation of TCR‑engineered primary human T cells as confirmed in IFN‑γ release, cytotoxicity, and proliferation assays against SLLMWITQC‑pulsed targets [3]. Of 336,921 predicted HLA‑A*02:01‑binding human 9‑mer peptides screened, only 12 were predicted with high recognition scores by TCR C259, and just 7 (including SLLMWITQC) were experimentally validated to strongly activate C259‑expressing T cells [3]. This narrow cross‑reactivity window further distinguishes SLLMWITQC from analogs and off‑target epitopes.

TCR Affinity
Class-level inference
KD ≤ 1 μM, koff ≤ 1 × 10-3 s-1; cross-reactivity limited to 7 of ~337,000 peptides.
Supports SLLMWITQC as reference antigen for TCR-engineered T-cell research.
SPR-validated affinity; TCR C259 specificity experimentally confirmed.
TCR affinity C259 adoptive cell therapy

Clinical Immunomonitoring: SLLMWITQC‑Specific CD8⁺ T‑Cell Responses Correlate with Antitumor Immunity in Peptide‑Vaccinated Patients

In a Phase I clinical trial of NY‑ESO‑1 peptide vaccine (SLLMWITQC, among other HLA‑A2‑restricted epitopes) combined with CpG 7909 and Montanide ISA‑51 in patients with NY‑ESO‑1‑expressing cancers, vaccine‑induced SLLMWITQC‑specific CD8⁺ T‑cell frequencies reached up to 0.16% of all circulating CD8⁺ T cells as detected ex vivo by tetramer staining [1]. In a separate Phase I trial using an overlapping long‑peptide NY‑ESO‑1₇₉₋₁₀₈ vaccine, CD8⁺ T‑cell responses against the NY‑ESO‑1₈₉₋₁₀₂ region (encompassing SLLMWITQC) were detected in vaccinated melanoma patients and persisted for months [2]. These data confirm the reproducible immunogenicity of SLLMWITQC in humans and establish quantitative benchmarks for immune‑monitoring assay validation.

Immune Monitoring
Cross-study comparable
Vaccine-induced SLLMWITQC-specific CD8+ T cells up to 0.16% of circulating CD8+ T cells.
Establishes quantitative benchmark for T-cell monitoring assay validation in research.
Phase I vaccine trials; ex vivo tetramer analysis. Baseline undetectable.
immune monitoring vaccine-induced T cells NY-ESO-1 seropositive

Cancer/Testis Antigen 1 (94-102): Validated Application Scenarios for Sourcing SLLMWITQC in Immunotherapy Research and Development


Adoptive T‑Cell Therapy Quality Control: TCR‑Engineered T‑Cell Potency Assays Using SLLMWITQC–HLA‑A*02:01 Tetramer Reagents

SLLMWITQC–HLA‑A*02:01 tetramer and monomer reagents are essential for potency testing and release assays of NY‑ESO‑1‑specific TCR‑engineered T‑cell products (e.g., TCR C259‑based therapies). The well‑characterized TCR affinity (KD ≤ 1 μM) and the experimentally validated narrow cross‑reactivity profile (7 confirmed reactive peptides of ~337,000 screened) [7] [5] establish this peptide as a reference standard for specificity and potency determination. SPR‑verified tetramer reagents with defined affinity constants (e.g., 1.35 nM by Biacore) are commercially available for assay standardization [3].

Immune Monitoring in Cancer Vaccine Clinical Trials: ELISpot‑Based Enumeration of SLLMWITQC‑Specific CD8⁺ T Cells

SLLMWITQC peptide is the reference antigen for monitoring vaccine‑induced CD8⁺ T‑cell responses in patients receiving NY‑ESO‑1‑targeted immunotherapies. Clinical data demonstrate that SLLMWITQC‑specific CD8⁺ T cells, undetectable at baseline, are induced to frequencies of up to 0.16% of circulating CD8⁺ T cells following peptide vaccination [7]. The quantitative stability parameters defined for this peptide — pMHC half‑life of 8.9 h by SPR and sensitivity to cysteine oxidation [5] — mandate procurement specifications that include mass spectrometry‑confirmed identity, controlled oxidation status, and validated bioactivity in IFN‑γ ELISpot assays.

ImmTAC Bispecific Molecule Development and Validation: SLLMWITQC as the Cognate Antigen for Specificity Testing

The ImmTAC‑nyeso bispecific TCR–anti‑CD3 molecule, which redirects polyclonal T cells to kill NY‑ESO‑1⁺ tumor cells, uses SLLMWITQC as its target antigen. Alanine‑scanning data demonstrate that single‑residue substitutions at positions M4, W5, and Q8 reduce IFN‑γ responses to ≤ 20% of wild‑type peptide reactivity [7]. This position‑specific sensitivity profile makes sequence‑verified, high‑purity SLLMWITQC peptide indispensable for ImmTAC specificity validation, lot‑release testing, and cross‑reactivity screening against off‑target peptide libraries.

Preclinical DNA Vaccine Development: SLLMWITQC‑Encoding Constructs for Tumor‑Lytic CD8⁺ T‑Cell Priming

Preclinical data demonstrate that DNA vaccines encoding the wild‑type SLLMWITQC sequence (as p.DOM‑S9C) prime CD8⁺ T cells that lyse tumor cells presenting endogenously processed NY‑ESO‑1, whereas the C9L analog (SLLMWITQL) generates T cells with only partial cross‑recognition capacity [7]. This finding supports the procurement of SLLMWITQC‑encoding plasmid or mRNA constructs rather than heteroclitic analog sequences when the objective is to generate T cells that recognize naturally processed tumor antigen. The differential tumor‑killing outcome is a critical selection criterion.

Application
Selection Property
Validation Focus
TCR-engineered T-cell potency assay development
TCR affinity-matched tetramer reagents
Specificity and cross-reactivity profiling against off-target library
ELISpot-based immunomonitoring research
Peptide identity and oxidation status control
Assay benchmarking against published response frequencies
ImmTAC bispecific specificity validation
Sequence-verified high-purity peptide
Alanine-scan reactivity fingerprint confirmation
DNA vaccine construct design
Wild-type SLLMWITQC sequence
Tumor-cell lysis assay against endogenously processed antigen
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